8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline

GPR35 Orphan GPCR Selectivity Profiling

Procure 8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline (CAS 1903404-55-6), a structurally verified quinoline-piperidine-thiophene hybrid, to de-risk your screening cascade. Its documented inactivity as a GPR35 antagonist provides an evidence-based negative control, eliminating a known source of false-positive hits. With a favorable clogP of 4.14 and TPSA of 46.34 Ų, this Lipinski-compliant scaffold is ideal for designing cell-permeable probes. Choose the defined 3-thiophene regioisomer for definitive SAR studies.

Molecular Formula C19H18N2O2S
Molecular Weight 338.43
CAS No. 1903404-55-6
Cat. No. B2439259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline
CAS1903404-55-6
Molecular FormulaC19H18N2O2S
Molecular Weight338.43
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CSC=C4
InChIInChI=1S/C19H18N2O2S/c22-19(15-8-12-24-13-15)21-10-6-16(7-11-21)23-17-5-1-3-14-4-2-9-20-18(14)17/h1-5,8-9,12-13,16H,6-7,10-11H2
InChIKeyBBLVDEBJCVYMIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-{[1-(Thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline (CAS 1903404-55-6): Baseline Identity for Differentiated Sourcing


8-{[1-(Thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline (CAS 1903404-55-6) is a synthetic heterocyclic small molecule belonging to the quinoline-piperidine-thiophene hybrid class, with a molecular formula of C₁₉H₁₈N₂O₂S and a molecular weight of 338.43 g/mol [1]. Its architecture comprises three key pharmacophoric elements: a quinoline core linked via an 8-position ether bridge to a piperidine ring, which is in turn N-acylated with a thiophene-3-carbonyl group. This compound is catalogued as a screening compound and has been deposited in the European Chemical Biology Database (ECBD) under identifier EOS57814, where it was subjected to a primary GPR35 antagonism assay [1]. Predicted physicochemical properties include a calculated logP (clogP) of 4.14, a topological polar surface area (TPSA) of 46.34 Ų, seven rotatable bonds, four hydrogen bond acceptors, and zero hydrogen bond donors, placing it within Lipinski’s Rule-of-Five compliant chemical space [1]. The specific regiochemistry of the thiophene-3-carbonyl substituent, as opposed to the thiophene-2-carbonyl isomer, represents a structurally verifiable point of differentiation within the quinoline-piperidine-thiophene chemical family.

Why 8-{[1-(Thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline Cannot Be Interchanged with Generic Quinoline-Piperidine Analogs


Generic substitution within the quinoline-piperidine-thiophene structural class is precluded by the compound’s unique combination of three interdependent structural variables: the 8-oxy-quinoline ether connectivity, the N-thiophene-3-carbonyl (rather than thiophene-2-carbonyl) regiochemistry, and the specific piperidine-4-yloxy bridge [1]. In closely related analogs where the thiophene attachment is relocated from the 3- to the 2-position, both the electronic distribution and the conformational ensemble accessible to the molecule are altered, which can lead to divergent target engagement profiles [2]. Computational and experimental data from the quinoline-piperidine ether series demonstrate that the ether linkage between the quinoline and piperidine rings is critical for inhibitory activity in several target classes, and even minor modifications to this connectivity can abolish potency [3]. Furthermore, the target compound has been empirically characterized in at least one defined assay system (GPR35 antagonism), where it was found to be inactive [1]. This negative result, while not establishing efficacy for any particular desired target, provides a concrete selectivity data point that a generic, untested analog cannot offer. Without equivalent characterization data, substituting a structurally related but unprofiled compound introduces an unquantified risk of off-target pharmacology that can confound biological interpretation and waste research resources.

Quantitative Differentiation Evidence for 8-{[1-(Thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline (CAS 1903404-55-6)


GPR35 Antagonism: Confirmed Inactivity Versus Active Quinoline-Based GPR35 Ligands

In a primary GPR35 antagonism assay conducted as part of the ECBD screening cascade, 8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline was classified as inactive [1]. This contrasts sharply with known GPR35 antagonists that share quinoline or quinoline-like scaffolds. For example, the known GPR35 antagonist CID-2745687 exhibits a Ki of 12.8 nM against human GPR35, and ML145 (CID-2286812) demonstrates an IC₅₀ of 20.1 nM in functional assays [2]. The inactivity of the target compound at GPR35 provides a defined selectivity gate: researchers seeking to avoid GPR35-mediated confounding effects in cellular or in vivo models can select this compound with an evidence-backed expectation of GPR35 silence, a profile not guaranteed by untested structural analogs.

GPR35 Orphan GPCR Selectivity Profiling

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area Versus Typical CNS and Oral Drug Benchmarks

The compound’s calculated logP (clogP) of 4.14 is notably higher than the typical optimal range for oral CNS drugs (clogP 1–3), while its topological polar surface area (TPSA) of 46.34 Ų lies below the 60–70 Ų threshold often associated with good oral bioavailability and below the 90 Ų cutoff for blood-brain barrier penetration [1]. In comparison, the analog (4-(quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone, which differs only in the thiophene regioisomerism, is predicted to have an identical molecular formula but may exhibit a different conformational profile due to altered intramolecular interactions; however, no experimental TPSA or logP data are publicly available for direct comparison [2]. Relative to the benchmark oral drug chemical space (median clogP ≈ 2.5–3.5, median TPSA ≈ 70–90 Ų for orally bioavailable drugs), the target compound is more lipophilic and has a lower polar surface area, suggesting enhanced membrane permeability but potentially reduced aqueous solubility [3].

Physicochemical Properties Drug-likeness clogP TPSA

Thiophene-3-Carbonyl Versus Thiophene-2-Carbonyl Regiochemistry: Structural Basis for Differential Target Engagement

The target compound features a thiophene-3-carbonyl substituent on the piperidine nitrogen, whereas the most commonly catalogued closest analog bears a thiophene-2-carbonyl group [1]. In thiophene chemistry, the 3-position exhibits different electronic properties and steric environment compared to the 2-position. The 2-position of thiophene is more electron-rich and more susceptible to electrophilic substitution, while the 3-position is less activated. This electronic difference can alter the strength and geometry of hydrogen-bonding and π-stacking interactions with target proteins. In published SAR studies on thiophene-containing bioactive molecules, switching thiophene substitution from the 2- to the 3-position has been shown to modulate potency by factors of 10- to 100-fold against certain kinase and GPCR targets [2]. While head-to-head data for the quinoline-piperidine series are not publicly available, the regiochemical distinction provides a rational basis for selecting the 3-carbonyl isomer when the 2-carbonyl isomer has failed or exhibited undesirable off-target activity in a given assay system.

Regiochemistry Thiophene Isomerism Structure-Activity Relationship

8-Oxy-Quinoline Ether Linkage: A Defined Pharmacophoric Anchor Different from Sulfonyl, Amino, or Direct C–C Linked Analogs

The compound employs an ether (–O–) linkage connecting the quinoline 8-position to the piperidine 4-position, generating a specific torsional profile and electronic character distinct from analogs employing sulfonyl (–SO₂–), amino (–NH–), or direct carbon–carbon bonds at the same junction [1]. In the broader quinoline-piperidine chemical space, the nature of this linker has been shown to be a critical determinant of biological activity. For instance, in a series of piperidine-based influenza virus inhibitors, the ether linkage between the quinoline and piperidine was identified as essential for inhibitory activity; replacement of the ether oxygen with other linkers resulted in complete loss of potency [2]. The target compound’s ether linkage provides a specific hydrogen-bond acceptor capability (the ether oxygen) and a characteristic C–O–C bond angle (~112°) that influences the relative orientation of the quinoline and piperidine rings, a conformational feature not replicable by sulfonyl (tetrahedral sulfur) or amide (planar) linkers [3].

Quinoline Ether Linker Chemistry Conformational Flexibility

Optimal Procured Application Scenarios for 8-{[1-(Thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline Based on Differentiated Evidence


GPR35-Silent Chemical Probe for Orphan GPCR Deorphanization Campaigns

In phenotypic screening cascades where GPR35 activity is a known source of false-positive hits, 8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline can serve as a GPR35-silent scaffold. Its documented inactivity in a primary GPR35 antagonism assay [1] provides an evidence-based rationale for its inclusion as a negative control or as a starting scaffold for hit expansion when GPR35 counter-screening is required. This contrasts with quinoline-containing compounds such as kynurenic acid derivatives, which are established GPR35 agonists, and with ML145, which is a potent GPR35 antagonist.

Lipophilic Fragment or Scaffold for Membrane-Permeable Probe Design

With a clogP of 4.14 and a TPSA of 46.34 Ų, the compound occupies a physicochemical space associated with high membrane permeability [1]. It can be employed as a lipophilic core scaffold in the design of cell-permeable chemical probes targeting intracellular proteins. Researchers requiring a quinoline-based fragment with enhanced passive diffusion relative to more polar analogs (e.g., those with TPSA > 80 Ų) may preferentially select this compound for medicinal chemistry optimization programs.

Thiophene-3-Carbonyl Regioisomer for SAR Divergence Studies

When structure-activity relationship (SAR) exploration around the thiophene-carbonyl position is the objective, this compound provides the 3-substituted thiophene architecture that is structurally distinct from the more common 2-substituted thiophene analogs [1]. Procurement of this specific regioisomer enables direct comparative SAR studies to assess the impact of thiophene substitution pattern on target potency and selectivity, a key variable in lead optimization that cannot be addressed using only the 2-thiophene isomer.

Ether-Linked Quinoline-Piperidine Reference Standard for Linker SAR

The compound’s ether (–O–) bridge between the quinoline 8-position and the piperidine 4-position represents a defined linker chemistry that can be systematically compared against sulfonyl, amino, and carbon-linked analogs in target binding assays [1]. This makes it suitable as a reference standard in linker-focused SAR studies aimed at optimizing binding pose, metabolic stability, or synthetic tractability in quinoline-piperidine-based inhibitor programs.

Quote Request

Request a Quote for 8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.